molecular formula C12H7ClF3NO B13543357 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-oxocyclobutanecarbonitrile

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-oxocyclobutanecarbonitrile

Cat. No.: B13543357
M. Wt: 273.64 g/mol
InChI Key: XDWGWAYCSMCOCE-UHFFFAOYSA-N
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Description

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile is a chemical compound characterized by the presence of a chloro, trifluoromethyl, and oxocyclobutane group attached to a phenyl ring

Preparation Methods

The synthesis of 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with a suitable cyclobutanone derivative under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with opioid receptors or other pain-related pathways to exert its analgesic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H7ClF3NO

Molecular Weight

273.64 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile

InChI

InChI=1S/C12H7ClF3NO/c13-10-2-1-7(3-9(10)12(14,15)16)11(6-17)4-8(18)5-11/h1-3H,4-5H2

InChI Key

XDWGWAYCSMCOCE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C#N)C2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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